molecular formula C19H24N2O5S2 B2613269 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide CAS No. 946215-44-7

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Cat. No.: B2613269
CAS No.: 946215-44-7
M. Wt: 424.53
InChI Key: ZXZZKTMRLWMBBA-UHFFFAOYSA-N
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Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H24N2O5S2 and its molecular weight is 424.53. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Applications

Benzenesulfonamide derivatives have been explored for their applications in photodynamic therapy (PDT). For instance, zinc phthalocyanines substituted with benzenesulfonamide derivative groups have shown remarkable potential in PDT due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These properties are crucial for Type II photosensitizers used in the treatment of cancer through PDT, highlighting the compound's potential in cancer research and therapy (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Agent Development

Similar benzenesulfonamide derivatives have been synthesized and evaluated for their anticancer effects on various cancer cell lines. For example, aminothiazole-paeonol derivatives have been studied for their inhibitory activity against human gastric adenocarcinoma (AGS) cells and human colorectal adenocarcinoma (HT-29) cells. Certain compounds in this category demonstrated significant inhibitory effects, suggesting their potential as lead compounds in the development of anticancer agents for treating gastrointestinal adenocarcinoma (Tsai et al., 2016).

Antimicrobial Applications

Research has also focused on synthesizing and evaluating benzenesulfonamide derivatives for their antimicrobial properties. Studies have shown that certain derivatives exhibit significant antimicrobial activity against various bacterial strains, suggesting their potential application in developing new antimicrobial agents to combat resistant strains of bacteria (Desai, Rajpara, & Joshi, 2013).

Enzyme Inhibition for Drug Development

Benzenesulfonamide derivatives have been investigated for their inhibitory effects on enzymes such as monoamine oxidases (MAOs), which are relevant in the context of neurological disorders like Parkinson's disease. Compounds with 1,2,4-triazole and triazolidin derivatives have shown promising MAO inhibitory activities, indicating their potential in the development of therapeutic agents for neurodegenerative diseases (Abbas et al., 2017).

Electrochemical and Spectroelectrochemical Studies

Derivatives of benzenesulfonamide have been studied for their electrochemical and spectroelectrochemical properties, particularly in the context of electrochromic materials. These studies provide insights into the electronic and optoelectronic behaviors of such compounds, which can be relevant in the development of smart materials and devices (Yigit et al., 2014).

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2-methoxy-4,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5S2/c1-13-6-7-16(21-8-5-9-27(21,22)23)12-17(13)20-28(24,25)19-11-15(3)14(2)10-18(19)26-4/h6-7,10-12,20H,5,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZZKTMRLWMBBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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